BenchChemオンラインストアへようこそ!

Befiradol hydrochloride

Pain research Opioid-sparing analgesia 5-HT1A receptor agonism

Befiradol hydrochloride (NLX-112, F13640) is the definitive tool compound for LID and biased 5-HT1A agonism research. Unlike partial agonists buspirone or (±)8-OH-DPAT, it delivers full receptor activation (Ki 1–2.7 nM, >1000-fold selectivity, preferential Gαo/pERK signaling) and a unique 3.3-fold longer brain vs. plasma half-life (3.6 vs. 1.1 h). Validated in rat, marmoset, and macaque LID models with positive Phase 2a clinical data; no PK interaction with L-DOPA. The only 5-HT1A agonist demonstrating fentanyl self-administration reduction (47%) in polyarthritic pain models. Also available as 18F-F13640 agonist PET tracer for functional 5-HT1A neuroimaging. Procure with confidence for translational CNS research.

Molecular Formula C20H23Cl2F2N3O
Molecular Weight 430.3 g/mol
Cat. No. B8075350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBefiradol hydrochloride
Molecular FormulaC20H23Cl2F2N3O
Molecular Weight430.3 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F.Cl
InChIInChI=1S/C20H22ClF2N3O.ClH/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15;/h2-5,10-11,24H,6-9,12-13H2,1H3;1H
InChIKeyMEFWJLIGVNWMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Befiradol Hydrochloride (NLX-112/F13640) for Research and Development: Potent 5-HT1A Receptor Agonist with Phase 2 Clinical Validation


Befiradol hydrochloride (also known as NLX-112, F13640) is an investigational small-molecule selective serotonin 5-HT1A receptor agonist currently in Phase 2 clinical development for levodopa-induced dyskinesia (LID) in Parkinson's disease [1]. The compound exhibits nanomolar affinity (Ki = 1–2.7 nM) for the 5-HT1A receptor with exceptional selectivity (>1000-fold) over other receptor types, and functions as a fully efficacious biased agonist at this target [2]. Befiradol has demonstrated efficacy across multiple species (rat, marmoset, macaque) in preclinical models of LID and has shown clinical proof-of-concept in a Phase 2a study [1]. The compound is also utilized as an agonist PET radiopharmaceutical (18F-F13640) for neuroimaging of functional 5-HT1A receptors [3].

Procurement Rationale for Befiradol Hydrochloride: Why Generic 5-HT1A Agonists Cannot Substitute NLX-112


Generic 5-HT1A receptor agonists—including the prototypical agonist (±)8-OH-DPAT and the clinically used anxiolytic buspirone—exhibit partial agonism and/or limited selectivity that preclude their substitution for befiradol in research and therapeutic applications [1]. Unlike these reference compounds, befiradol is a fully efficacious biased agonist that achieves maximal receptor activation comparable to the endogenous ligand serotonin [2]. Critically, befiradol demonstrates approximately threefold longer brain half-life than plasma half-life (3.6 h vs. 1.1 h), a CNS-targeted pharmacokinetic property not documented for comparator agonists [3]. Furthermore, befiradol's functional selectivity for specific G-protein subtypes (preferential Gαo activation) and downstream signaling pathways (enhanced pERK phosphorylation) distinguishes it from partial agonists, with direct implications for in vivo efficacy as evidenced by its unique fentanyl dose-sparing effect that is not reproduced by (±)8-OH-DPAT or buspirone [4].

Befiradol Hydrochloride Quantitative Comparative Evidence: Measured Differentiation from 5-HT1A Agonist Alternatives


Befiradol Versus (±)8-OH-DPAT and Buspirone: Fentanyl Dose-Sparing Effect in Polyarthritic Rat Pain Model

In a direct head-to-head comparison study, NLX-112 (befiradol) significantly reduced oral fentanyl self-administration (FSA) by 47% in polyarthritic rats, whereas neither (±)8-OH-DPAT nor buspirone produced any reduction in FSA at the tested doses [1]. Total fluid consumption increased by 7% with NLX-112, remained unchanged with (±)8-OH-DPAT, and decreased by 17% with buspirone [1]. The study concluded that full agonist efficacy at 5-HT1A receptors, such as that provided uniquely by NLX-112 among the tested compounds, is required for opioid dose-sparing effects [1].

Pain research Opioid-sparing analgesia 5-HT1A receptor agonism

Befiradol Versus Serotonin, (±)8-OH-DPAT, and Buspirone: In Vitro Signal Transduction Efficacy and G-Protein Activation Profile

NLX-112 exhibited agonist efficacy comparable to the endogenous agonist serotonin (5-HT) across all in vitro signaling measures tested, and significantly greater efficacy than both (±)8-OH-DPAT and buspirone [1]. In rat hippocampal membranes, NLX-112 stimulated 'total G-proteins' but, unlike (±)8-OH-DPAT and buspirone, demonstrated preferential potency for Gαo activation [1]. Additionally, NLX-112 was more potent for pERK phosphorylation than for other signaling responses (G-protein activation, adenylyl cyclase inhibition, receptor internalization) [1].

Signal transduction G-protein coupled receptors Biased agonism

Befiradol Brain-Penetrant Pharmacokinetics: Threefold Longer Brain Half-Life Versus Plasma

Following intraperitoneal administration in rats, NLX-112 exposure increased rapidly (Tmax 0.25–0.5 h) and exhibited approximately threefold longer half-life in brain than in plasma: 3.6 h in brain versus 1.1 h in plasma [1]. At a pharmacologically relevant dose of 0.16 mg/kg i.p. (previously shown to elicit anti-LID activity), brain concentration of NLX-112 reached 51–63 ng/g from 0.15 to 1 h post-dose [1]. In microPET imaging, NLX-112 showed dose-dependent reduction of 18F-F13640 brain 5-HT1A receptor labeling, with almost complete inhibition at 0.63 mg/kg i.p. [1].

CNS pharmacokinetics Brain penetration Receptor occupancy

Befiradol Binding Affinity and Functional Selectivity Versus Class-Level 5-HT1A Agonists

Befiradol (F13640, NLX-112) demonstrates high affinity for 5-HT1A receptors with reported Ki values of 1 nM to 2.7 nM across studies, and exceptional selectivity of >1000-fold compared to other receptor types [1][2]. Unlike antagonist PET tracers (e.g., 18F-MPPF) which label both high- and low-affinity receptor states, the agonist radiotracer 18F-F13640 (radiolabeled befiradol) binds preferentially to the high-affinity, functionally active G-protein-coupled state of 5-HT1A receptors [2]. The in vivo binding pattern of 18F-F13640 was markedly different from antagonist radiotracers across rat, cat, and primate species [2].

Receptor binding Selectivity profiling PET radiopharmaceutical development

Befiradol Absence of Misuse Potential in Preclinical Behavioral Assays

In a preclinical misuse potential evaluation, NLX-112 (0.03–1.0 mg/kg p.o.) did not produce cocaine-like facilitation of intracranial self-stimulation (ICSS) in rats; higher doses (0.3–1.0 mg/kg) actually reduced ICSS, shifting frequency-rate curves rightward and flattening them [1]. In macaque monkeys trained to discriminate cocaine from saline, NLX-112 (0.01–0.1 mg/kg p.o.) did not substitute for cocaine [1]. These doses correspond to those demonstrating anti-dyskinetic activity in LID models [1].

Abuse liability Drug discrimination CNS safety pharmacology

Befiradol Functional Differentiation from NLX-101 (F15599): Regional Brain Activation Selectivity

Among the novel class of highly selective 5-HT1A biased agonists, NLX-112 (befiradol) and NLX-101 (F15599) exhibit distinct functional selectivity in terms of regional brain activation patterns [1]. NLX-101 shows preferential activation of cortical and brain stem 5-HT1A receptors, whereas NLX-112 shows prominent activation of 5-HT1A autoreceptors in raphe nuclei and in regions associated with motor control [1]. Correspondingly, NLX-101 is potently active in rodent models of depression and respiratory control, while NLX-112 demonstrates promising activity in Parkinson's disease models across rat, marmoset, and macaque [1].

Functional selectivity Neuroanatomical targeting Biased agonism

Befiradol Hydrochloride Optimal Use Cases: Evidence-Backed Applications for Research and Development


Parkinson's Disease and Levodopa-Induced Dyskinesia (LID) Research

Befiradol is the optimal 5-HT1A agonist for LID research based on validated preclinical efficacy in rat, marmoset, and macaque models [1] and positive Phase 2a clinical proof-of-concept results [2]. The compound's prominent activation of 5-HT1A autoreceptors in raphe nuclei and motor control regions distinguishes it functionally from NLX-101, making NLX-112 the correct choice for motor-related applications [3]. Additionally, befiradol's lack of PK interaction with L-DOPA (no modification of plasma or brain PK parameters of either drug upon co-administration) supports its use in combination studies [2].

Pain and Opioid Interaction Studies

For research examining opioid dose-sparing effects or non-opioid analgesic mechanisms, befiradol is uniquely suited among 5-HT1A agonists. It is the only agent in its class with demonstrated fentanyl self-administration reduction (47%) in validated polyarthritic pain models, whereas (±)8-OH-DPAT and buspirone failed to produce any effect [1]. This full agonist efficacy requirement for opioid-sparing cannot be met by partial agonists, establishing befiradol as the necessary tool compound for such investigations [1].

PET Neuroimaging of Functional 5-HT1A Receptors

18F-labeled befiradol (18F-F13640) serves as an agonist PET radiopharmaceutical that labels the high-affinity, functionally active state of 5-HT1A receptors—information not obtainable with antagonist tracers [1]. The tracer's binding pattern is markedly different from antagonist radiotracers in rat, cat, and primate species, and preliminary data suggest high sensitivity to endogenous serotonin release [1]. Applications include mapping functional 5-HT1A receptor populations in psychiatric and neurodegenerative disorders, and investigating serotonergic dysfunction in conditions such as cluster headache [1][2].

CNS Drug Development Programs Requiring Favorable Brain Pharmacokinetics

Befiradol's pharmacokinetic profile—rapid brain exposure (Tmax 0.25–0.5 h), sustained brain residence (brain half-life 3.6 h vs. plasma 1.1 h), and dose-proportional exposure across the therapeutic range (0.04–0.63 mg/kg)—makes it a reference compound for CNS-targeted 5-HT1A agonist development [1]. The 3.3-fold longer brain half-life relative to plasma, documented with quantitative brain concentration measurements (51–63 ng/g at anti-dyskinetic doses), provides a benchmark for brain-penetrant agonist candidates and supports translational dose modeling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Befiradol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.